2,4-Dimethoxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula and a molecular weight of approximately 183.96 g/mol. This compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a boronic acid functional group. The presence of these substituents contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies. The compound is also known by other names, including (2,4-Dimethoxypyrimidin-5-yl)boronic acid and 2,4-dimethoxy-5-Pyrimidineboronic acid .
These reactions highlight its utility in organic synthesis, particularly in constructing complex molecular architectures .
Research indicates that 2,4-Dimethoxypyrimidine-5-boronic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in cancer pathways. The boronic acid moiety is known to interact with diol-containing biomolecules, which can lead to inhibition of target enzymes such as proteasomes or kinases. This property makes it a candidate for further investigation in drug development and medicinal chemistry .
Several methods have been developed for synthesizing 2,4-Dimethoxypyrimidine-5-boronic acid:
2,4-Dimethoxypyrimidine-5-boronic acid finds applications in various fields:
Studies focusing on interaction mechanisms involving 2,4-Dimethoxypyrimidine-5-boronic acid have revealed its ability to form complexes with various biomolecules. These interactions are primarily due to the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. Such interactions are crucial for understanding its role as a potential therapeutic agent and its mechanism of action against specific biological targets .
Several compounds share structural similarities with 2,4-Dimethoxypyrimidine-5-boronic acid. Here are some noteworthy examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2-Methoxypyrimidin-5-yl)boronic acid | 628692-15-9 | 0.82 |
(2-Ethoxypyrimidin-5-yl)boronic acid | 1003043-55-7 | 0.82 |
(2-Isopropoxypyrimidin-5-yl)boronic acid | 870521-32-7 | 0.79 |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1052686-60-8 | 0.69 |
These compounds differ primarily in their substituents on the pyrimidine ring or the nature of the boron-containing group. The unique combination of methoxy groups at specific positions distinguishes 2,4-Dimethoxypyrimidine-5-boronic acid from others, potentially influencing its reactivity and biological interactions .
Irritant